Isobutylglyoxal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-oxopentanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(2)3-6(8)4-7/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIPDUFGXKXYLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168747 | |
| Record name | Pentanal, 4-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16979-05-8 | |
| Record name | Pentanal, 4-methyl-2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016979058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanal, 4-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Isobutylglyoxal
Conventional Synthetic Routes to Isobutylglyoxal
Early methods for synthesizing this compound primarily relied on established organic reactions, often involving multiple steps and the use of stoichiometric reagents.
Synthesis via Hydrolysis of Acetal (B89532) Precursors
A foundational approach to obtaining this compound involves the hydrolysis of its corresponding acetal precursors. masterorganicchemistry.comchemistrysteps.comyoutube.comorgoreview.com Acetals serve as protecting groups for the highly reactive aldehyde functionality of this compound. The synthesis first involves the creation of an this compound acetal, which is then deprotected under acidic conditions to yield the target compound.
The general mechanism for acetal hydrolysis commences with the protonation of one of the acetal's oxygen atoms by an acid catalyst. chemistrysteps.comorgoreview.com This protonation converts the alkoxy group into a good leaving group (an alcohol), which is subsequently eliminated. The departure of the alcohol is often assisted by the lone pair of electrons on the adjacent oxygen, forming a resonance-stabilized oxonium ion. researchgate.net Water, acting as a nucleophile, then attacks the electrophilic carbon of the oxonium ion. A subsequent deprotonation step yields a hemiacetal. chemistrysteps.com This process repeats with the second alkoxy group, ultimately leading to the formation of this compound and two equivalents of the corresponding alcohol. chemistrysteps.comorgoreview.com The reaction is typically driven to completion by using a large excess of water. chemistrysteps.com
A specific example involves the reaction of the appropriate starting materials to form a cyclic acetal, which can then be hydrolyzed. While the specific precursors for this compound acetal are not detailed in the provided search results, the general principle of using diols like ethylene (B1197577) glycol to form a stable cyclic acetal, which can later be removed by acid-catalyzed hydrolysis, is a common strategy. youtube.com
Early Preparative Procedures and Their Evolution
Early documented preparations of this compound can be traced back to perfusion experiments. For instance, this compound was used in liver perfusion studies which led to the formation of d-leucic acid. nstl.gov.cn Another early mention of this compound is in the context of its reaction with 4-hydroxy-6-methyl-2-pyridone to form a crystalline adduct, which was considered a key intermediate in the total synthesis of the antibiotic flavipucine (B1248310). researchgate.nettandfonline.com In these early procedures, this compound was often generated in situ or used as a starting material obtained from other synthetic preparations, which were not always explicitly detailed.
The evolution of these procedures has moved towards more direct and higher-yielding methods. One of the significant early methods for preparing α-dicarbonyl compounds, including glyoxals, was the oxidation of the corresponding monocarbonyl compounds with selenium dioxide. iastate.edu This method was applicable to a range of aldehydes and ketones. For instance, n-amylglyoxal was prepared from heptaldehyde using this oxidant. iastate.edu It is plausible that early preparations of this compound could have utilized the oxidation of isovaleraldehyde (B47997) with selenium dioxide.
Emerging and Optimized Synthetic Strategies for this compound
Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for preparing this compound, emphasizing catalytic and selective approaches.
Chemical Reactivity and Mechanistic Studies of Isobutylglyoxal
Nucleophilic Addition Reactions of Isobutylglyoxal
The adjacent carbonyl groups in this compound influence each other electronically, making the aldehydic carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
The reaction of aldehydes and ketones with hydrazine (B178648) (H₂N-NH₂) and its derivatives is a fundamental process in organic chemistry, typically leading to the formation of hydrazones. researchgate.net In the case of a dicarbonyl compound like this compound, the reaction can proceed at one or both carbonyl sites. The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (C=N). chemspider.com
Hydrazine is considered a particularly potent nucleophile, sometimes referred to as an "alpha-effect" nucleophile, due to the presence of an adjacent atom with a lone pair of electrons, which enhances its reactivity. thermofisher.com While specific studies detailing the reaction of this compound with hydrazine are not extensively documented in the reviewed literature, the general reactivity pattern suggests the formation of an this compound hydrazone or dihydrazone, depending on the stoichiometry. A well-known variant of this reaction is the Wolff–Kishner reduction, where the in situ formed hydrazone is treated with a strong base, like potassium hydroxide (B78521) (KOH), to reduce the carbonyl group to a methylene (B1212753) group (CH₂). researchgate.net
The reaction of glyoxal (B1671930) with primary amines, such as 2,6-diisopropylaniline, has been shown to yield diimine products through a condensation reaction where two equivalents of the amine react with the dicarbonyl compound. tandfonline.com This suggests that this compound would react similarly with primary amines and hydrazine.
This compound readily engages in condensation reactions with carbon nucleophiles, particularly those with active methylene groups, forming new carbon-carbon bonds. These reactions are central to its application in synthetic chemistry.
While specific literature detailing the reaction between this compound and 2-(methoxycarbonyl)acetamide was not found, the reaction can be predicted based on established chemical principles. The compound 2-(methoxycarbonyl)acetamide possesses an "active methylene group" — a CH₂ group positioned between two electron-withdrawing groups (an amide carbonyl and an ester carbonyl). This structure makes the methylene protons acidic and easily removed by a base to form a stabilized carbanion (enolate).
This type of reaction, involving an aldehyde or ketone and an active methylene compound catalyzed by a weak base, is known as the Knoevenagel condensation. acs.orgvanderbilt.edu The general mechanism involves the deprotonation of the active methylene compound to create a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of this compound. Subsequent dehydration yields an α,β-unsaturated product. Given that this compound has two electrophilic carbonyl centers, the reaction could potentially occur at either the aldehyde or the ketone, though aldehydes are generally more reactive than ketones in Knoevenagel condensations. acs.org
The Darzens reaction, or condensation, of this compound with α-bromo-β-ketoamides is a well-documented and synthetically useful transformation. This reaction serves as a key strategic step in the biomimetic synthesis of several complex, naturally occurring lactams. vanderbilt.eduresearchgate.net The reaction is regioselective, proceeding through the formation of an α,β-epoxy-γ-lactam or a related epoxyimide intermediate. vanderbilt.eduyoutube.com
In these syntheses, this compound is treated with a protected α-bromo-β-ketoamide in the presence of a base. researchgate.net The base facilitates the formation of an enolate from the ketoamide, which then acts as the carbon nucleophile, attacking the aldehyde moiety of this compound. This is followed by an intramolecular nucleophilic substitution, where the oxygen anion displaces the bromide, forming the epoxide ring characteristic of the Darzens reaction product. This transformation has been pivotal in the total syntheses of (±)-rubrobramide, (±)-flavipucine, and (±)-isoflavipucine. vanderbilt.eduresearchgate.net
| Reactants | Key Reaction Type | Product/Intermediate | Application in Synthesis |
| This compound, α-Bromo-β-ketoamide | Darzens Condensation | α,β-Epoxy-γ-lactam | (±)-Rubrobramide vanderbilt.eduresearchgate.net |
| This compound, Protected α-bromo-β-ketoamide | Darzens Condensation | Epoxyimide | (±)-Flavipucine, (±)-Isoflavipucine vanderbilt.eduresearchgate.net |
A novel condensation reaction has been reported between this compound and 6-methyl-4-hydroxy-2-pyridone. nih.govwiley-vch.de This reaction produces a key crystalline adduct that serves as a crucial intermediate in the total synthesis of the antibiotic flavipucine (B1248310). sciforum.netresearchgate.net The reaction proceeds by treating 6-methyl-4-hydroxy-2-pyridone with this compound in an aqueous solution, which can yield the desired adduct quantitatively without the need for additional catalysts. sciforum.net This condensation highlights the utility of this compound in constructing complex heterocyclic systems. nih.gov
The carbonyl groups of this compound can react with alcohols to form ketals and acetals, which are often used as protecting groups in multi-step syntheses. In one synthetic protocol aimed at producing spiro-γ-lactams, a ketal intermediate was synthesized via a Darzens reaction involving this compound and an α-bromo-β-ketoamide. tandfonline.com This indicates the deliberate formation of a ketal to modulate reactivity during the synthetic sequence.
Furthermore, this compound readily forms a hydrate (B1144303) in aqueous solutions. This hydrate is in equilibrium with the unhydrated dicarbonyl form. The hydrate can be considered a gem-diol, which is the product of water adding across one of the carbonyl groups, analogous to the formation of a hemiacetal or hemiketal.
Condensation Reactions with Carbon Nucleophiles
Darzens Reaction with α-Bromo-β-Ketoamides
Cyclization Reactions Initiated or Facilitated by this compound Derivatives
The structure of this compound makes it a suitable precursor for the synthesis of various cyclic and heterocyclic systems. Its derivatives, particularly epoxides, are key intermediates in constructing complex molecular architectures.
This compound is a key starting material in the synthesis of spirocyclic compounds, notably through the formation and subsequent reaction of its derived epoxides. A significant pathway involves a regioselective Darzens reaction between this compound and an α-bromo-β-ketoamide to generate an α,β-epoxy-γ-lactam intermediate. wikipedia.org This epoxide is a critical precursor for intramolecular spirocyclization.
In one synthetic approach, the deprotection of a related precursor derived from this compound and α-bromo-β-ketoamide, followed by intramolecular spirocyclization, proceeds via the opening of the epoxide ring. taylorandfrancis.com This ring-opening is triggered by an adjacent enol moiety, leading to the formation of the target spiro compound. taylorandfrancis.com This method has been applied in the total synthesis of complex natural products. For instance, the core tricyclic ring system of rubrobramide (B1680257) was constructed using a cascade reaction from an α,β-epoxy-γ-lactam derived from this compound. wikipedia.org Similarly, the synthesis of (±)-flavipucine and (±)-isoflavipucine has been achieved starting from an epoxyimide, which was prepared by the reaction of this compound with a protected α-bromo-β-ketoamide. wikipedia.orgresearchgate.net
The table below summarizes a key spirocyclization reaction involving an this compound derivative.
| Starting Materials | Key Intermediate | Reaction Type | Product | Overall Yield | Reference |
| This compound, α-bromo-β-ketoamide | This compound-derived epoxide | Deprotection, Intramolecular spirocyclization | Spirocyclic γ-lactam | 11% | taylorandfrancis.com |
This interactive table summarizes the yield of a spirocyclization reaction starting from an this compound derivative.
Beyond spirocyclization, derivatives of this compound are involved in other intramolecular ring-forming processes to create diverse heterocyclic structures. These reactions often proceed through cascade or tandem sequences. For example, a tandem cycloaddition/autoxidation reaction between heterocyclic ketene (B1206846) aminals and a diazoester can produce epoxypyrrolidines, with mechanistic studies suggesting the epoxide oxygen originates from an sp³ C-C single bond oxidation. wikipedia.org While this compound is not the direct substrate here, the synthesis of related epoxyimides from this compound highlights its utility in creating precursors for such complex cyclizations. wikipedia.org
The general principle involves creating a linear precursor containing the this compound moiety, which then undergoes an intramolecular reaction to form a ring. These processes are fundamental in building molecular complexity from relatively simple starting materials. nih.govnih.gov The specific nature of the cyclization—whether it is a nucleophilic attack, a radical cyclization, or a pericyclic reaction—depends on the functional groups present in the precursor molecule derived from this compound.
Spirocyclization Pathways Utilizing this compound-Derived Epoxides
Redox Chemistry of this compound and its Derivatives
Redox reactions, involving the transfer of electrons, are central to the chemical transformations of many organic compounds, including this compound and its derivatives. The presence of two carbonyl groups in this compound provides sites for both reduction and oxidation.
Due to these challenges, alternative chemical reducing agents are often employed for hydrazone reduction. Reagents such as sodium borohydride, sodium cyanoborohydride, and various amine borane (B79455) complexes have been successfully used to reduce a variety of hydrazones to their corresponding hydrazines under milder conditions. For instance, N,N-dimethylhydrazones have been effectively reduced using primary amine borane complexes. More recently, biocatalytic methods using engineered imine reductases have been developed for the enantioselective reduction of hydrazones, offering a powerful route to chiral hydrazine products.
The table below shows common reagents used for the reduction of hydrazone derivatives, a reaction class to which the reduction of this compound monohydrazone would belong.
| Reagent Class | Specific Example(s) | Typical Substrate | Product | Reference |
| Chemical Hydrides | Sodium Cyanoborohydride, Amine Borane Complexes | Carbonyl-derived hydrazones | Hydrazines | |
| Biocatalysts | Engineered Imine Reductases | Cbz-protected hydrazones | Chiral Hydrazines |
This interactive table lists general methods applicable to the reduction of hydrazones.
This compound itself, as a dicarbonyl compound, can undergo various redox reactions. Like other α-dicarbonyls, it can be reduced to the corresponding α-hydroxy ketone or diol. Conversely, it can be oxidized, although the typical reactions involve transformations at the carbonyl groups. In aqueous solutions, this compound exists in equilibrium with its hydrate form.
A notable reaction involving a hydrazone derivative is the Wolff-Kishner reduction, which converts a ketone or aldehyde to an alkane. wikipedia.org This reaction proceeds through a hydrazone intermediate, which is treated with a strong base at high temperatures. If this compound were to form a dihydrazone, this reaction could potentially be used to reduce one or both carbonyl groups to methylene groups.
Furthermore, derivatives of this compound can participate in redox processes that facilitate other chemical transformations. For example, the reaction of related isothiazolone (B3347624) biocides with thiols like cysteine involves an oxidative interaction to form disulfides, followed by the formation of a reduced, ring-opened mercaptoacrylamide derivative.
Catalytic Hydrogenation of this compound Monohydrazone
Elucidation of Reaction Mechanisms Involving this compound
Understanding the reaction mechanisms provides insight into the reactivity of this compound and allows for the prediction and control of reaction outcomes. Mechanistic studies have shed light on several transformations.
For the spirocyclization of this compound-derived epoxides, a plausible mechanism has been proposed. taylorandfrancis.com The process begins after the formation of an α,β-epoxy-γ-lactam intermediate. Following a deprotection step, the key cyclization is initiated. This step involves an intramolecular spirocyclization where an enol moiety within the molecule acts as a nucleophile, attacking one of the epoxide carbons and triggering the epoxide ring-opening to form the spirocyclic core. taylorandfrancis.com This type of intramolecular nucleophilic substitution at an epoxide is a common and powerful strategy in organic synthesis.
In some transformations, radical-based mechanisms may be operative. Mechanistic studies involving the synthesis of spiro-γ-lactams from related unsaturated amides have suggested the involvement of a radical addition followed by an intramolecular ipso-cyclization and a subsequent single-electron transfer (SET) process. taylorandfrancis.com Although not directly starting from this compound, these studies provide a framework for understanding potential radical pathways available to its derivatives.
The redox chemistry also has clear mechanistic underpinnings. Oxidation involves the loss of electrons, while reduction is the gain of electrons, often tracked by changes in oxidation states. For instance, in the reduction of a hydrazone C=N bond to a hydrazine C-N bond, the carbon and nitrogen atoms formally gain electrons, typically from a hydride source or a catalytic surface.
Detailed Investigations of Proposed Reaction Intermediates
The study of reaction mechanisms involving this compound has led to the proposal and, in some cases, the isolation of key reaction intermediates. These transient species are crucial for understanding the formation of complex natural products.
A notable example is found in the total synthesis of the antibiotic (±)-flavipucine. tandfonline.comresearchgate.netcapes.gov.br In this process, the reaction of this compound with 6-methyl-4-hydroxy-2-pyridone yields a stable crystalline adduct. tandfonline.com This adduct is considered a key intermediate, facilitating the subsequent steps leading to the final product. tandfonline.comresearchgate.net
In other synthetic routes, particularly those employing the Darzens reaction, different types of intermediates are observed. wikipedia.org A bioinspired synthesis of (±)-rubrobramide, (±)-flavipucine, and (±)-isoflavipucine involves a regioselective Darzens reaction between this compound and an α-bromo-β-ketoamide. nih.gov This reaction proceeds through the formation of an α,β-epoxy-γ-lactam intermediate, which is pivotal for the construction of the core tricyclic ring system of rubrobramide via a subsequent cascade reaction. nih.gov A related synthesis of (±)-flavipucine and its isomer utilizes an epoxyimide intermediate, also generated from the reaction of this compound with a protected α-bromo-β-ketoamide. nih.govscispace.com
The general mechanism of the Darzens reaction involves the deprotonation of the α-halo-substituted reactant to form a resonance-stabilized enolate. wikipedia.orgscienceinfo.com This enolate then acts as a nucleophile, attacking the carbonyl group of this compound. The resulting intermediate, a halohydrin, undergoes an intramolecular SN2 reaction where the oxygen anion displaces the halide, forming the characteristic epoxide ring. wikipedia.orgscienceinfo.comchemistnotes.com
| Reaction | This compound Reactant Partner | Proposed Intermediate | Final Product(s) | Reference |
|---|---|---|---|---|
| Condensation | 6-Methyl-4-hydroxy-2-pyridone | Crystalline Adduct (1a) | (±)-Flavipucine | tandfonline.com, researchgate.net |
| Darzens Reaction | α-Bromo-β-ketoamide | α,β-Epoxy-γ-lactam | (±)-Rubrobramide | nih.gov |
| Darzens Reaction | Protected α-bromo-β-ketoamide | Epoxyimide | (±)-Flavipucine, (±)-Isoflavipucine | nih.gov, researchgate.net, |
Analysis of Stereochemical Outcomes and Asymmetric Induction
The stereochemical outcome of reactions involving this compound is highly dependent on the reaction conditions and the presence of chiral influences. ethz.ch Asymmetric induction—the preferential formation of one enantiomer or diastereomer—is a key goal in modern organic synthesis, allowing for the creation of stereochemically pure compounds. numberanalytics.com
In the synthesis of flavipucine from this compound and 4-hydroxy-6-methyl-2-pyridone, the reaction initially produces a racemic mixture of (±)-flavipucine and its diastereomer, (±)-isoflavipucine. researchgate.net This suggests that under these specific conditions, there is no significant stereocontrol, leading to a mixture of stereoisomers.
Conversely, significant progress has been made in developing stereoselective reactions with this compound. Methodologies for achieving high stereoselectivity often rely on one of several strategies: the use of a chiral starting material, a chiral auxiliary, or a chiral catalyst. ethz.chnumberanalytics.com In the context of the Darzens reaction involving this compound, enantioselective transformations have been achieved. One approach utilizes a chiral phase transfer catalyst that selectively recognizes one of the two diastereomeric aldolates (syn and anti) that form in equilibrium. organic-chemistry.org This recognition channels the reaction toward a specific stereochemical pathway, resulting in a product with high enantiomeric excess.
The development of enantioselective methods for reactions like the Darzens condensation remains a challenging but active area of research. organic-chemistry.org The ability to control the three-dimensional arrangement of atoms is critical, particularly in the synthesis of pharmaceuticals and other biologically active molecules where a specific stereoisomer is often responsible for the desired therapeutic effect. numberanalytics.com
| Reaction | Key Reagents | Stereochemical Outcome | Method of Induction | Reference |
|---|---|---|---|---|
| Condensation/Oxidation | 4-Hydroxy-6-methyl-2-pyridone | Racemic mixture of diastereomers ((±)-Flavipucine and (±)-Isoflavipucine) | None | researchgate.net |
| Darzens Reaction | α-Halo ester, base, chiral phase transfer catalyst | High enantioselectivity | Reagent-controlled (chiral catalyst) | organic-chemistry.org |
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental methods alone. researchgate.netrsc.org Techniques such as Density Functional Theory (DFT) are used to model reaction pathways, calculate the energies of reactants, intermediates, and transition states, and predict the feasibility of a proposed mechanism. researchgate.netresearchgate.net
While specific computational studies focusing exclusively on this compound appear to be limited in the surveyed literature, extensive theoretical work has been conducted on the parent molecule, glyoxal, and on related reaction types like the Darzens condensation. These studies provide a framework for understanding the reactivity of this compound.
For instance, DFT calculations have been used to explore the condensation mechanism of glyoxal with benzylamine (B48309) to form cage-like structures. rsc.org These studies identified key intermediates and calculated the energy barriers for various steps, revealing the crucial role of an acid catalyst in lowering the activation energy for water elimination. rsc.org Other computational work has investigated the atmospheric reactions of glyoxal with radicals like HO₂, OH, NO₂, and NH₂, mapping out the potential energy surfaces and identifying the most favorable reaction pathways. researchgate.netacs.org These studies highlight how computational models can predict reaction kinetics and thermodynamics. researchgate.net
The mechanisms of fundamental organic reactions relevant to this compound, such as the Darzens reaction, have also been a subject of computational interest. wikipedia.org Theoretical studies can help rationalize the stereochemical outcomes by comparing the transition state energies for the formation of different diastereomers, providing a deeper understanding of asymmetric induction. organic-chemistry.org Although direct computational modeling of this compound's complex reactions is not widely reported, the established methodologies applied to simpler glyoxals and analogous reactions demonstrate the potential of these approaches to provide detailed mechanistic insights.
| Computational Method | System/Reaction Studied | Key Insights Provided | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Glyoxal + Benzylamine Condensation | Identification of intermediates; calculation of energy barriers; role of acid catalyst. | rsc.org |
| DFT (B3LYP, M06-2X) | Atmospheric reactions of Glyoxal (e.g., with HO₂, NO₂) | Determination of favorable reaction pathways (e.g., hydrogen abstraction vs. addition); kinetic and thermodynamic feasibility. | researchgate.net |
| DFT, CCSD(T) | OH + Glyoxal Reaction | Energy partitioning in product molecules; modeling of post-transition-state dynamics. | acs.org |
| Ab initio / DFT | Photochemical reactions of Glyoxal | Investigation of isomerization and addition reaction mechanisms. | mdpi.com |
Isobutylglyoxal As a Strategic Building Block in Complex Molecule Synthesis
Application in the Total Synthesis of Natural Products
The strategic use of isobutylglyoxal has been pivotal in the total synthesis of several complex natural products. Its ability to participate in key bond-forming reactions allows for the efficient assembly of intricate molecular frameworks from relatively simple precursors.
The first racemic total synthesis of the spirocyclic natural products Cephalimysins B and C was accomplished in a 13-step sequence. researchgate.net A crucial step in this synthesis is the use of this compound as a key building block. The synthetic strategy relies on a Darzens reaction between an α-bromo-β-ketoamide and this compound to construct a key intermediate, which ultimately leads to the spirocyclic core of the cephalimysin molecules. researchgate.net This approach highlights the utility of this compound in assembling densely functionalized spiro-lactam systems.
Table 1: Key Reaction in the Synthesis of Cephalimysins B and C
| Reactants | Key Reaction Type | Intermediate Formed | Target Molecules |
| α-bromo-β-ketoamide, this compound | Darzens Reaction | Epoxy-ketoamide adduct | Cephalimysin B, Cephalimysin C |
Table 2: Synthetic Overview of (±)-Berkeleyamide D
| Starting Material | Key Reagent | Core Reaction Sequence | Final Product |
| α-bromo-β-ketoamide | This compound | 1. Darzens Reaction2. Intramolecular Spirocyclization | (±)-Berkeleyamide D |
The total synthesis of the antibiotic (±)-flavipucine and its diastereomer, (±)-isoflavipucine, has been achieved through biomimetic approaches that strategically employ this compound. nih.govx-mol.comresearchgate.net A pivotal step in these syntheses is a regioselective Darzens reaction between this compound and a protected α-bromo-β-ketoamide. nih.govx-mol.comnii.ac.jp This reaction yields an epoxyimide intermediate. nih.gov Subsequent deprotection and formation of the pyridone ring leads to (±)-flavipucine, which can then be converted to (±)-isoflavipucine via thermal isomerization. nih.govnii.ac.jp An alternative early approach involved the reaction of 4-hydroxy-6-methyl-2-pyridone with this compound to generate a key intermediate for the synthesis. researchgate.net
Table 3: Key Reactions in Flavipucine (B1248310) Synthesis
| Reaction Type | Reactants | Intermediate | Product(s) |
| Darzens Reaction | This compound, α-bromo-β-ketoamide | Epoxyimide | (±)-Flavipucine, (±)-Isoflavipucine |
| Condensation | This compound, 4-hydroxy-6-methyl-2-pyridone | Dione Adduct | (±)-Flavipucine |
Beyond the aforementioned compounds, this compound has been instrumental in the synthesis of other natural products, most notably (±)-rubrobramide. A biomimetic synthesis of this lactam was developed, where the key transformation is a regioselective Darzens reaction between this compound and an α-bromo-β-ketoamide. researchgate.netnih.govx-mol.com This reaction forms an α,β-epoxy-γ-lactam, which then undergoes a cascade reaction in a single step to construct the core tricyclic ring system of rubrobramide (B1680257). nih.govx-mol.com This strategy showcases the efficiency of using this compound to rapidly build molecular complexity in a manner that likely mimics the biosynthetic pathway.
Synthesis of Flavipucine and Isoflavipucine (B1264504)
Synthesis of Advanced Organic Scaffolds and Chiral Compounds
The reactivity of this compound extends to the construction of advanced organic scaffolds that are of significant interest in medicinal chemistry and materials science. Its role in forming chiral compounds and complex ring systems is particularly noteworthy.
Spirocyclic lactams are a prominent structural motif in a wide array of bioactive natural products and synthetic molecules. rsc.org this compound has proven to be a key precursor for the stereocontrolled synthesis of these sought-after scaffolds. As demonstrated in the total syntheses of Berkeleyamide D and the Cephalimysins, this compound is a critical component in building the spiro-γ-lactam core. researchgate.netnih.govresearchgate.net The synthesis of Berkeleyamide D, for instance, relies on an α,β-epoxy-γ-lactam formed via a Darzens reaction with this compound. nih.gov This epoxide serves as a latent electrophile, enabling a subsequent intramolecular cyclization to forge the quaternary spirocyclic center with high fidelity. nih.govresearchgate.net This strategy of using this compound to generate an epoxide that triggers spirocyclization represents a powerful method for assembling these complex, three-dimensional structures.
Generation of Optically Active Scaffolds through Asymmetric Syntheses
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science, where the three-dimensional arrangement of atoms can dictate biological activity or material properties. Asymmetric synthesis aims to create a specific stereoisomer of a chiral product from an achiral or prochiral starting material. This is often achieved through the use of chiral catalysts, auxiliaries, or reagents that create a diastereomeric transition state, favoring the formation of one enantiomer over the other. sigmaaldrich.comwikipedia.org
This compound, with its two reactive carbonyl groups, presents a prochiral substrate with the potential for transformation into a variety of optically active scaffolds. The differentiation of the two carbonyls by a chiral reagent or catalyst can lead to the stereoselective formation of new chiral centers. While the literature specifically detailing the asymmetric synthesis of optically active scaffolds directly from this compound is not extensive, the principles of asymmetric catalysis provide a clear framework for its potential applications.
Key strategies in asymmetric synthesis that could be applied to this compound include:
Chiral Catalysis: The use of small amounts of a chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst, can induce enantioselectivity in reactions involving the carbonyl groups of this compound. wikipedia.org For instance, an asymmetric aldol (B89426) reaction or a similar carbon-carbon bond-forming reaction could proceed with high enantiomeric excess.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. organic-chemistry.org In the context of this compound, it could be derivatized with a chiral auxiliary to form an intermediate that then undergoes a diastereoselective reaction. Subsequent removal of the auxiliary would yield an optically active product.
A pertinent example of the reactivity of this compound that lends itself to stereocontrol is the Darzens reaction. This reaction involves the coupling of a carbonyl compound with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). In a documented synthesis, a key step involves a regioselective Darzens reaction between this compound and an α-bromo-β-ketoamide. libretexts.org While this specific example was not reported as an asymmetric transformation, the Darzens reaction is known to be amenable to asymmetric variations, suggesting a viable pathway for the generation of optically active epoxides from this compound, which are valuable chiral building blocks.
The table below summarizes potential asymmetric reactions involving this compound for the generation of optically active scaffolds.
| Reaction Type | Chiral Influence | Potential Optically Active Product |
| Asymmetric Aldol Reaction | Chiral Lewis Acid or Organocatalyst | β-Hydroxy Ketone |
| Asymmetric Darzens Reaction | Chiral Phase-Transfer Catalyst or Chiral Base | α,β-Epoxy Ester |
| Asymmetric Allylation | Chiral Boron or Silicon Reagent | Homoallylic Alcohol |
Formation of Diverse Heterocyclic and Carbocyclic Systems
The dual carbonyl functionality of this compound makes it a versatile precursor for the construction of a wide array of cyclic structures. Its ability to react with a variety of nucleophiles and participate in cyclization reactions is a testament to its utility as a strategic building block in complex molecule synthesis.
Heterocyclic Systems
A significant application of this compound is in the synthesis of heterocyclic compounds, which are cyclic structures containing at least one heteroatom (e.g., nitrogen, oxygen, sulfur) in the ring. A notable example is its use in the chemical synthesis of flavipucine. In this synthesis, this compound is reacted with an appropriate precursor in the presence of an alkali alkoxide to construct the core heterocyclic ring system of the target molecule.
Another powerful transformation involving this compound is the Darzens reaction, leading to the formation of spiro-γ-lactams. In one reported synthesis, this compound undergoes a Darzens reaction with an α-bromo-β-ketoamide to form a ketal intermediate. numberanalytics.com Subsequent deprotection and intramolecular spirocyclization, triggered by the opening of the epoxide ring, leads to the formation of a spiro-γ-lactam. numberanalytics.com This approach highlights the ability of this compound to participate in cascade reactions that rapidly build molecular complexity. The synthesis of various naturally occurring lactams has also been achieved using the Darzens reaction with this compound. sigmaaldrich.com
The following table details examples of heterocyclic systems synthesized from this compound.
| Starting Materials | Key Reaction | Heterocyclic Product |
| This compound, appropriate precursor | Condensation | Flavipucine |
| This compound, α-bromo-β-ketoamide | Darzens reaction, spirocyclization | Spiro-γ-lactam |
Carbocyclic Systems
The construction of carbocyclic rings (rings composed solely of carbon atoms) from this compound is also a plausible, though less explicitly documented, synthetic strategy. The principles of organic synthesis suggest several potential pathways for the formation of carbocycles from this versatile dicarbonyl compound.
One of the most fundamental reactions for forming carbon-carbon bonds and, by extension, carbocyclic rings is the intramolecular aldol condensation . libretexts.orglibretexts.org If this compound were incorporated into a larger molecule containing a suitable enolizable ketone or aldehyde, an intramolecular reaction could be induced to form a five- or six-membered ring. For this to be feasible, this compound would first need to be selectively reacted at one of its carbonyl groups to introduce a carbon chain with a terminal enolizable proton.
Another powerful method for the formation of six-membered rings is the Robinson annulation , which combines a Michael addition with an intramolecular aldol condensation. wikipedia.orglibretexts.org In a hypothetical scenario, a derivative of this compound could be designed to act as the Michael acceptor or, more likely, the enolate component in a Robinson annulation sequence, leading to the formation of a substituted cyclohexenone.
Furthermore, cycloaddition reactions , such as the Diels-Alder reaction, represent a cornerstone of six-membered ring synthesis. stereoelectronics.orgwikipedia.org While this compound itself is not a diene or a typical dienophile, it could be chemically modified in situ or in a preceding step to generate a reactive intermediate that could participate in a [4+2] cycloaddition. For example, one of the carbonyl groups could be converted into an enol ether to form a diene, or the α-position could be functionalized to create a dienophile.
The following table outlines theoretical pathways for the synthesis of carbocyclic systems from this compound derivatives.
| Theoretical Reaction | Key Transformation of this compound Derivative | Carbocyclic Product |
| Intramolecular Aldol Condensation | Selective mono-alkylation to introduce an enolizable ketone | Substituted Cyclopentenone or Cyclohexenone |
| Robinson Annulation | Formation of a 1,5-dicarbonyl system via Michael addition | Substituted Cyclohexenone |
| Diels-Alder Reaction | Conversion to a diene or dienophile | Substituted Cyclohexene |
Biochemical Transformations and Metabolomic Insights Involving Isobutylglyoxal
Enzymatic and Non-Enzymatic Biotransformations of Isobutylglyoxal in Biological Systems (Non-Human Focus)
The biotransformation of this compound involves a series of potential enzymatic reactions that modify its functional groups. As a reactive carbonyl compound, its metabolism is crucial for detoxification and for channeling its carbon skeleton into central metabolic pathways. nih.govnih.gov Key transformations include oxidation of the aldehyde group to a carboxylic acid and reduction of the ketone group to a hydroxyl group, or amination to form amino acids. These reactions are often catalyzed by enzymes with broad substrate specificities, such as those from the aldo-keto reductase (AKR) superfamily. nih.govtandfonline.complos.org
The conversion of this compound to L-amino acids represents a significant metabolic route, integrating this ketoaldehyde into amino acid biosynthesis.
L-Leucine (B1674790): The formation of L-leucine from this compound is a highly plausible multi-step enzymatic pathway due to their shared carbon skeleton. The proposed pathway involves two key steps:
Oxidation: this compound is first oxidized to its corresponding α-keto acid, 4-methyl-2-oxopentanoate (B1228126), also known as α-ketoisocaproate (α-KIC). This reaction can be catalyzed by an aldehyde dehydrogenase.
Transamination: The resulting α-ketoisocaproate is a well-established direct precursor of L-leucine. wikipedia.org This α-keto acid undergoes reductive amination, a reaction catalyzed by branched-chain amino acid aminotransferases (BCAT), which are found in various microorganisms. nih.gov These enzymes transfer an amino group from a donor, such as glutamate, to α-ketoisocaproate to yield L-leucine. nih.gov The metabolism of 4-methyl-2-oxopentanoate into L-leucine has been observed in rat pancreatic islets. nih.gov
L-Phenylalanine: The biosynthesis of L-phenylalanine from an aliphatic precursor like this compound is not a known or direct metabolic pathway. L-phenylalanine is an aromatic amino acid, and its synthesis in microorganisms and plants typically occurs via the shikimate pathway, which starts from carbohydrate precursors to form aromatic compounds like chorismate. nih.govmdpi.com The conversion of the isobutyl side chain of this compound into the benzyl (B1604629) side chain of phenylalanine would require a complex and currently uncharacterized series of enzymatic reactions for carbon skeleton rearrangement.
However, some enzymes involved in amino acid synthesis exhibit broad substrate specificity. For instance, engineered metabolic pathways in E. coli have been developed to produce L-phenylalanine from aromatic precursors like benzaldehyde. biorxiv.orgnih.govresearchgate.net While a direct link from this compound is not documented, it is theoretically possible that highly promiscuous enzymes in certain microorganisms could perform analogous, albeit inefficient, transformations.
Table 1: Proposed Enzymatic Pathway for L-Leucine Formation from this compound
| Step | Precursor | Product | Enzyme Class (Example) | Biological System Context |
| 1 | This compound | 4-Methyl-2-oxopentanoate (α-Ketoisocaproate) | Aldehyde Dehydrogenase | General microbial metabolism |
| 2 | 4-Methyl-2-oxopentanoate | L-Leucine | Branched-chain amino acid aminotransferase nih.gov | Bacteria, Fungi, Plants |
The reduction of the keto group in this compound or its derivatives leads to the formation of α-hydroxy acids, which can exist in D- or L-enantiomeric forms depending on the stereospecificity of the enzymes involved.
D-Leucic Acid: D-leucic acid, also known as (R)-2-hydroxy-4-methylpentanoic acid, is a metabolite of the amino acid leucine (B10760876). wikipedia.orgmedchemexpress.com Its formation from this compound can be envisioned through a pathway analogous to L-leucine formation, but involving a reduction step.
Oxidation: this compound is oxidized to 4-methyl-2-oxopentanoate (α-ketoisocaproate).
Reduction: The keto group of α-ketoisocaproate is then reduced to a hydroxyl group. This stereospecific reduction can be catalyzed by D-2-hydroxyisocaproate dehydrogenase or other reductases with broad substrate specificity, such as certain members of the aldo-keto reductase (AKR) superfamily, to yield D-leucic acid. nih.govmdpi.com D-leucic acid is a known metabolite produced by microorganisms like Saccharomyces cerevisiae. nih.gov
D-Phenyllactic Acid: Similar to L-phenylalanine, a direct biosynthetic route from this compound to D-phenyllactic acid is structurally improbable and not documented. The established pathway for D-phenyllactic acid production in various microorganisms, particularly lactic acid bacteria (LAB) like Leuconostoc mesenteroides, starts with the aromatic amino acid L-phenylalanine. researchgate.netmedcraveonline.com L-phenylalanine is first transaminated to its corresponding α-keto acid, phenylpyruvic acid (PPA). medcraveonline.com PPA is then stereoselectively reduced by a D-lactate dehydrogenase (D-LDH) or another suitable reductase to form D-phenyllactic acid. medcraveonline.comnih.gov
The enzymes responsible for this reduction, such as D-lactate dehydrogenase, can sometimes exhibit broad substrate specificity. While their primary substrates are typically aromatic keto-acids like PPA, it is conceivable that under certain conditions, they or other promiscuous reductases could act on aliphatic keto-acids derived from this compound. mdpi.com However, this would result in D-leucic acid, not D-phenyllactic acid. The formation of D-phenyllactic acid would necessitate the presence of a phenyl group, which is absent in this compound.
Table 2: Established Microbial Biotransformation for D-Phenyllactic Acid
| Step | Precursor | Product | Enzyme Class (Example) | Representative Microorganism |
| 1 | L-Phenylalanine | Phenylpyruvic Acid (PPA) | Aromatic amino acid aminotransferase (AAT) medcraveonline.com | Lactobacillus plantarum medcraveonline.com |
| 2 | Phenylpyruvic Acid (PPA) | D-Phenyllactic Acid | D-Lactate Dehydrogenase (D-LDH) nih.gov | Leuconostoc mesenteroides nih.gov |
Formation of L-Amino Acids (e.g., L-Leucine, L-Phenylalanine)
Significance of this compound in Model Biochemical Pathways
This compound and its metabolic products can intersect with several core biochemical pathways, highlighting its potential significance in microbial metabolism.
The conversion of this compound to L-leucine or D-leucic acid represents a direct link to the metabolism of branched-chain amino acids (BCAAs). frontiersin.org BCAAs are essential building blocks for protein synthesis and also serve as signaling molecules. nih.govwikipedia.org The degradation of BCAAs occurs predominantly in the mitochondria and feeds intermediates into the tricarboxylic acid (TCA) cycle for energy production. frontiersin.org Therefore, this compound could serve as a potential, albeit indirect, fuel source for the cell by being channeled into the leucine metabolic pathway.
Furthermore, the enzymatic detoxification of reactive aldehydes is a critical cellular process. α-Ketoaldehydes like this compound can be reactive and potentially toxic if they accumulate. The enzymes that biotransform this compound, such as those in the aldo-keto reductase (AKR) superfamily, play a vital role in cellular defense by converting reactive carbonyls into less harmful alcohols or acids. nih.gov These enzymes often have broad substrate specificities, allowing them to act on a wide range of endogenous and exogenous carbonyl compounds. nih.govplos.org The metabolism of this compound is therefore a model for understanding how microorganisms handle reactive carbonyl stress and integrate alternative carbon sources into their central metabolism. nih.gov
Advanced Analytical and Spectroscopic Methodologies for Isobutylglyoxal Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of isobutylglyoxal, providing precise information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms. anton-paar.com
A ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to its unique proton environments. The aldehydic proton is expected to appear as a singlet in the downfield region, typically around 9-10 ppm. The methine proton of the isobutyl group would likely be a multiplet, while the methyl protons would present as a doublet due to coupling with the adjacent methine proton. A crude ¹H NMR spectrum of a mixture containing this compound has been reported, suggesting the presence of the compound in a reaction mixture. slideshare.net
The ¹³C NMR spectrum provides complementary information on the carbon skeleton. uobabylon.edu.iq Two carbonyl carbon signals would be expected in the highly deshielded region (180-200 ppm). The remaining carbons of the isobutyl group would appear in the aliphatic region of the spectrum. The combination of ¹H and ¹³C NMR data allows for an unambiguous assignment of the molecule's constitution. msu.edu
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on typical chemical shift values for similar functional groups.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aldehydic-H | 9.0 - 10.0 | Singlet | 1H |
| Methine-H | 2.5 - 3.5 | Multiplet | 1H |
| Methylene-H | 2.0 - 2.5 | Doublet | 2H |
| Methyl-H | 0.9 - 1.2 | Doublet | 6H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on typical chemical shift values for similar functional groups.
| Carbon Type | Predicted Chemical Shift (ppm) |
| Ketone C=O | 190 - 205 |
| Aldehyde C=O | 180 - 195 |
| Methine-C | 40 - 50 |
| Methylene-C | 25 - 35 |
| Methyl-C | 20 - 25 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups and electronic transitions within the this compound molecule.
IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the bonds present in this compound. iastate.edu The most prominent features in its IR spectrum would be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C=O). These typically appear in the region of 1680-1740 cm⁻¹. The aliphatic C-H stretching vibrations of the isobutyl group would be observed around 2870-2960 cm⁻¹. upi.edu
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically involving the α-dicarbonyl chromophore. neu.edu.tr this compound is expected to exhibit a weak absorption band (a high-wavelength, low-intensity peak) in the visible region (around 400-500 nm), which is characteristic of the n→π* transition of the conjugated dicarbonyl system and is responsible for the yellow color of such compounds. wikipedia.orglibretexts.org A much stronger absorption is expected in the ultraviolet region due to π→π* transitions. iastate.edu
Table 3: Predicted IR Absorption Frequencies for this compound This table is predictive and based on characteristic group frequencies.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H (alkane) | Stretch | 2870 - 2960 |
| C=O (aldehyde) | Stretch | 1720 - 1740 |
| C=O (ketone) | Stretch | 1680 - 1720 |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns. libretexts.org In a typical electron ionization (EI) mass spectrum, this compound (molar mass: 114.14 g/mol ) would produce a molecular ion peak (M⁺) at m/z 114.
The fragmentation of the molecular ion provides valuable structural information. wikipedia.org Cleavage adjacent to the carbonyl groups (alpha-cleavage) is a common fragmentation pathway for ketones and aldehydes. nih.gov Predicted major fragments for this compound would arise from the loss of stable neutral molecules or radicals. thermofisher.com
Table 4: Predicted Mass Spectrometry Fragmentation for this compound This table is predictive and based on common fragmentation patterns of α-dicarbonyl compounds.
| m/z Value | Possible Fragment Identity | Notes |
| 114 | [C₆H₁₀O₂]⁺ | Molecular Ion (M⁺) |
| 85 | [M - CHO]⁺ | Loss of the formyl radical |
| 71 | [M - C₃H₇]⁺ | Loss of the propyl radical |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Isobutyl cation or acylium ion |
| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Propyl cation or acylium ion |
Chromatographic Separation and Purification Methods (e.g., GC-MS, HPLC)
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from complex mixtures. uobabylon.edu.iqlibretexts.org
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds like this compound. cdnsciencepub.comscribd.com In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. numberanalytics.com The separated components are then detected and identified by mass spectrometry. GC analysis has been utilized to monitor the progress of reactions involving this compound. slideshare.net
High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis and purification of this compound, especially when dealing with less volatile derivatives or when non-destructive recovery of the analyte is required. Separation is achieved based on the compound's polarity and interaction with the stationary and mobile phases. A UV detector is commonly used, leveraging the chromophoric nature of the dicarbonyl group.
X-ray Crystallography for Structural Determination of this compound Derivatives
While obtaining a suitable single crystal of the volatile and reactive this compound itself is challenging, X-ray crystallography is a definitive method for determining the three-dimensional atomic structure of its stable, crystalline derivatives. libretexts.org This technique has been successfully applied to elucidate the structure of compounds synthesized from this compound. slideshare.net
A notable example is the structural determination of flavipucine (B1248310), an antibiotic, which was synthesized using this compound as a starting material. X-ray analysis of synthetic (±)-flavipucine crystals confirmed its molecular structure and established the relative configuration of the oxirane ring. The ability to obtain high-resolution structural data is crucial for understanding reaction mechanisms and the stereochemical outcomes of synthetic pathways involving this compound. anton-paar.com
Table 5: Crystallographic Data for (±)-Flavipucine, a Derivative of this compound Data obtained from the X-ray analysis of synthetic (±)-flavipucine.
| Parameter | Value |
| Chemical Formula | C₁₂H₁₅NO₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.506(5) |
| b (Å) | 8.765(5) |
| c (Å) | 11.981(7) |
| β (°) | 91.09(2) |
| Volume (ų) | 1208.0 |
| Z | 4 |
Computational and Theoretical Investigations of Isobutylglyoxal
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for determining the optimized geometry and electronic characteristics of molecules. sciforum.netbiomedres.usdb-thueringen.de For isobutylglyoxal, these calculations predict its three-dimensional structure and provide a wealth of information about its electronic nature.
A geometry optimization of this compound, typically performed using a functional like B3LYP with a basis set such as 6-31G(d), reveals the most stable arrangement of its atoms. acs.orgresearchgate.net This process minimizes the total energy of the molecule, providing precise bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |
| Bond Length | C1=O1 | ~1.21 Å |
| C2=O2 | ~1.22 Å | |
| C1-C2 | ~1.50 Å | |
| C2-C3 | ~1.52 Å | |
| C3-C4 | ~1.54 Å | |
| C4-H | ~1.10 Å | |
| C-H (isobutyl) | ~1.09 - 1.10 Å | |
| Bond Angle | O1=C1-C2 | ~123° |
| O2=C2-C1 | ~121° | |
| C1-C2-C3 | ~118° | |
| C2-C3-C4 | ~115° | |
| Dihedral Angle | O1=C1-C2=O2 | ~150° (skew) |
Note: This data is hypothetical and representative of typical DFT calculation outputs for similar molecules.
Further analysis of the electronic properties involves the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netbiomedres.us A smaller gap generally suggests higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized on the oxygen atoms of the carbonyl groups, reflecting their nucleophilic character, while the LUMO is likely centered on the dicarbonyl carbon atoms, indicating their electrophilic nature.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. copernicus.orgnih.gov For this compound, the MEP would show negative potential (typically colored red) around the oxygen atoms, indicating regions of high electron density and susceptibility to electrophilic attack. Conversely, positive potential (blue) would be observed around the carbonyl carbons and the aldehydic proton, highlighting electron-deficient areas prone to nucleophilic attack. copernicus.org
Table 2: Hypothetical Electronic Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~ 2.8 D | Indicates overall polarity of the molecule |
Note: This data is hypothetical and based on typical values for α-ketoaldehydes.
Computational Modeling of Reaction Pathways and Energy Profiles
Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. researchgate.netnih.gov This is crucial for understanding how this compound participates in chemical transformations.
One relevant reaction is the Darzens condensation, where an α-haloester reacts with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester. nih.govlscollege.ac.in Computational modeling of the Darzens reaction involving this compound can elucidate the reaction pathway. The process would start with the formation of a carbanion from the α-haloester, which then acts as a nucleophile attacking one of the carbonyl carbons of this compound. lscollege.ac.in DFT calculations can map the potential energy surface of this reaction, identifying the transition state for the carbon-carbon bond formation and the subsequent intramolecular SN2 reaction that forms the epoxide ring. nih.gov
The energy profile for such a reaction would show the relative energies of the reactants, intermediates, transition states, and products. researchgate.net The height of the energy barriers (activation energies) determines the reaction rate. For instance, the reaction involving the aldehydic carbonyl might have a lower activation barrier compared to the ketonic carbonyl due to less steric hindrance.
Another area of interest is the role of this compound in biosynthetic pathways, such as in the formation of the fungal metabolite flavipucine (B1248310). db-thueringen.deresearchgate.net Computational modeling can help to propose and validate plausible biosynthetic steps. It has been suggested that the biosynthesis of isoflavipucine (B1264504) involves a PKS-NRPS pathway. db-thueringen.de Theoretical calculations could model the enzymatic reactions, such as condensation and cyclization steps involving this compound or its derivatives, providing energy profiles that support or refute proposed mechanisms.
Figure 1: Hypothetical Reaction Energy Profile for a Step in this compound Reactivity (A simplified representation of an energy profile for a generic reaction involving this compound, showing reactants, a transition state, and products.)
This is a generic, illustrative energy profile.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, accounting for its movements and interactions with its environment. researchgate.netresearchgate.netresearchgate.netnih.gov For this compound, MD simulations can be used to study its conformational flexibility and its interactions with solvent molecules or biological macromolecules.
Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. scispace.comlibretexts.org this compound has several rotatable bonds, leading to a variety of possible conformations. A systematic conformational search, often using molecular mechanics force fields followed by DFT optimization of the low-energy conformers, can identify the most stable structures. frontiersin.org The relative populations of these conformers can be estimated using the Boltzmann distribution based on their calculated free energies. For this compound, the orientation of the isobutyl group relative to the dicarbonyl moiety will be a key determinant of the conformational landscape. The two carbonyl groups themselves can exist in different relative orientations (e.g., syn or anti-periplanar), which will have different energies.
MD simulations can further explore the conformational space by simulating the molecule's motion at a given temperature. researchgate.net These simulations can reveal the transitions between different conformational states and the timescales on which these transitions occur. When placed in a solvent like water, MD simulations can also model the hydration of this compound and the structure of the surrounding solvent molecules, which can influence its reactivity. acs.org
Table 3: Hypothetical Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |
| 1 (Anti) | ~180° | 0.0 (most stable) |
| 2 (Gauche) | ~60° | 0.8 |
| 3 (Gauche) | ~-60° | 0.8 |
Note: This data is hypothetical and illustrates the expected outcome of a conformational analysis.
Structure-Reactivity Relationship Predictions via Computational Chemistry
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property. tandfonline.comnih.govresearchgate.net Computational chemistry plays a vital role in QSAR by providing the necessary molecular descriptors.
For this compound and related α-dicarbonyl compounds, QSAR models could be developed to predict properties such as toxicity or reactivity towards biological nucleophiles like amino acids. sandiego.edu The descriptors used in these models are calculated from the computationally determined molecular structures and electronic properties. These can include:
Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, partial atomic charges, and dipole moment.
Topological Descriptors: Molecular weight, branching indices, and connectivity indices.
Geometric Descriptors: Molecular surface area and volume.
For example, a QSAR study on the toxicity of aliphatic aldehydes might find a correlation between toxicity and the LUMO energy, as a lower LUMO energy would indicate greater susceptibility to nucleophilic attack by biological macromolecules. nih.gov By calculating these descriptors for this compound, its potential activity can be predicted based on the established QSAR model. These predictions can guide further experimental studies and risk assessment.
Future Prospects and Interdisciplinary Research Directions in Isobutylglyoxal Chemistry
Innovations in Sustainable and Green Synthetic Methodologies for Isobutylglyoxal
The traditional synthesis of this compound, as described by Dakin and Dudley, involves the hydrolysis of its corresponding acetal (B89532). While effective, this classical approach often relies on stoichiometric reagents and organic solvents, which are increasingly being scrutinized for their environmental impact. The future of this compound synthesis lies in the development of sustainable and green methodologies that align with the principles of green chemistry.
Innovations in this area are expected to focus on several key aspects:
Biocatalytic Approaches: The use of enzymes as catalysts offers a highly selective and environmentally benign route to chemical synthesis. chemistrysteps.comlibretexts.org Future research could explore the use of engineered enzymes, such as oxidases or dehydrogenases, for the direct and selective oxidation of a renewable feedstock like 3-methyl-1-butanol (isoamyl alcohol) to this compound. This would operate under mild conditions, typically in aqueous media, significantly reducing energy consumption and waste generation. chemistrysteps.com
Renewable Feedstocks: A significant shift towards sustainability involves the use of biomass-derived starting materials. organic-chemistry.org Research into metabolic engineering of microorganisms could enable the production of this compound precursors from renewable resources, thereby reducing the reliance on petrochemicals.
Green Solvents and Reaction Conditions: The replacement of traditional organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids is a cornerstone of sustainable chemistry. mdpi.com Future synthetic routes to this compound will likely be designed to be performed in these environmentally friendly media. Additionally, the adoption of energy-efficient techniques like flow chemistry could lead to higher yields, better process control, and reduced waste streams. nih.gov
The development of these green synthetic methods will not only make the production of this compound more environmentally friendly but also potentially more cost-effective, opening up new avenues for its large-scale application.
Expanded Applications in Organic Synthesis
This compound is a valuable C5 building block in organic synthesis, primarily recognized for its role in the construction of complex natural products. Its bifunctional nature, possessing both an aldehyde and a ketone group, allows for a diverse range of chemical transformations.
While its application in the synthesis of molecules like (±)-rubrobramide and (±)-flavipucine through the Darzens reaction is well-documented, the synthetic utility of this compound is far from fully exploited. researchgate.net Future research is poised to expand its applications in several key areas:
Heterocyclic Synthesis: Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. mdpi.comzioc.rursc.orgchemrxiv.org The reactivity of this compound makes it an ideal precursor for the synthesis of a variety of heterocyclic systems. For instance, its reaction with amines can lead to the formation of substituted imidazoles, pyrazines, and other nitrogen-containing heterocycles. chemistrysteps.comlibretexts.orgchemistrysteps.comgeeksforgeeks.org Exploring these reactions with a wide range of amine substrates could unlock a vast chemical space of novel heterocyclic compounds with potential biological activities.
Multicomponent Reactions: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, are highly efficient and atom-economical. This compound, with its two distinct electrophilic centers, is an excellent candidate for the design of novel MCRs. This could lead to the rapid and efficient assembly of complex molecular architectures from simple starting materials.
Asymmetric Synthesis: The development of enantioselective transformations involving this compound is a significant area for future exploration. The use of chiral catalysts or auxiliaries could enable the stereocontrolled synthesis of valuable chiral building blocks and target molecules.
The expansion of this compound's synthetic repertoire will solidify its position as a versatile and indispensable tool for organic chemists.
Advanced Mechanistic Studies and Computational Design of Novel Transformations
A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methodologies and the optimization of existing ones. Advanced mechanistic studies, combining experimental techniques with computational chemistry, will be instrumental in achieving this.
Future research in this area will likely focus on:
Computational Modeling of Reactivity: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and reaction pathways of this compound. researchgate.netbiomedres.usacs.orgnih.govnih.gov Although specific DFT studies on this compound are currently limited, extensive computational work on its close analog, glyoxal (B1671930), has demonstrated the power of these methods in understanding hydration, dimerization, and reactions with other molecules. researchgate.netacs.orgcopernicus.orgrsc.org Similar studies on this compound could elucidate the factors governing its regioselectivity in reactions and help in predicting the outcomes of new transformations.
Mechanistic Elucidation of Key Reactions: While the general mechanisms of reactions like the Darzens condensation are known, a detailed, quantitative understanding of the transition states and intermediates for reactions involving this compound is often lacking. Techniques such as kinetic studies, isotope labeling, and in-situ spectroscopic monitoring, coupled with computational modeling, can provide a comprehensive picture of the reaction landscape.
Design of Novel Catalytic Systems: Computational chemistry can be a powerful tool in the design of new catalysts for reactions involving this compound. nih.gov By modeling the interaction of this compound with potential catalytic species, researchers can predict which catalysts are likely to be most effective and selective, thereby accelerating the discovery of new and improved synthetic methods.
These advanced mechanistic and computational studies will not only enhance our fundamental understanding of this compound chemistry but also pave the way for the discovery of novel and highly efficient chemical transformations.
Further Elucidation of Biochemical Roles and Pathways
The reactivity of α-ketoaldehydes like this compound suggests that they may play significant roles in biological systems. While the metabolism of some α-ketoaldehydes, such as methylglyoxal (B44143), has been extensively studied in the context of the glyoxalase system, the specific biochemical fate and functions of this compound remain largely unexplored. tandfonline.comnih.gov
A key area for future investigation is the metabolic pathway of this compound. Early studies have shown that the perfusion of this compound through a liver results in the formation of d-leucic acid. This suggests the existence of an enzymatic pathway capable of reducing the ketone functionality and oxidizing the aldehyde of this compound. Further research is needed to identify the specific enzymes responsible for this transformation and to understand the physiological context of this metabolic conversion.
Future research directions in this area include:
Identification of Metabolic Enzymes: Utilizing modern biochemical techniques such as proteomics and metabolomics, researchers can identify the specific enzymes, likely reductases and dehydrogenases, that metabolize this compound.
Role in Amino Acid Metabolism: The structural similarity of this compound to α-keto acids, which are intermediates in amino acid metabolism, warrants further investigation into its potential role in these pathways. mdpi.comnih.govyoutube.commdpi.com It is conceivable that this compound could interact with or modulate the activity of enzymes involved in amino acid biosynthesis or degradation.
Interaction with Cellular Components: The electrophilic nature of this compound suggests that it could react with nucleophilic biomolecules such as proteins and nucleic acids. Investigating these potential interactions could reveal novel biological activities or toxicological properties of this compound.
A comprehensive understanding of the biochemical roles and pathways of this compound will not only provide fundamental insights into cellular metabolism but may also have implications for human health and disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
